Alogliptin was discovered and developed by Takeda Pharmaceutical Company. It belongs to the class of drugs known as DPP-4 inhibitors, which are used in managing blood sugar levels in patients with type 2 diabetes. Its chemical structure is based on a pyrimidinedione framework, which provides the necessary interactions with the DPP-4 enzyme while exhibiting favorable pharmacokinetic properties.
The synthesis of alogliptin involves several key steps that utilize various chemical reactions to construct its complex structure. One notable method includes the reaction of 6-chlorouracil with α-bromo-o-tolunitrile in the presence of strong bases such as sodium hydride to form an intermediate compound. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride in a solvent mixture of isopropanol and water, followed by treatment with potassium carbonate to yield alogliptin hydrochloride. The final product can be converted into alogliptin benzoate through reaction with benzoic acid .
Another synthesis approach involves using 2-cyano benzyl bromide and 3-methyl-6-chlorouracil, which are reacted in methylbenzene with tri-n-butylamine to form an intermediate benzonitrile compound. This intermediate undergoes further reactions to yield alogliptin benzoate, characterized by high purity and yield .
The molecular formula for alogliptin is C17H21ClN4O2, and its molecular weight is approximately 348.83 g/mol. The compound features a pyrimidinedione core structure that contributes to its biological activity as a DPP-4 inhibitor. The structural representation shows the presence of a piperidine ring and various functional groups that facilitate binding to the DPP-4 enzyme.
The three-dimensional structure of alogliptin allows for specific interactions with the active site of DPP-4, leading to its potent inhibitory effects. The compound's configuration is crucial for its selectivity and efficacy against related enzymes like DPP-8 and DPP-9, which are not inhibited by alogliptin .
Alogliptin undergoes several chemical reactions during its synthesis and modification processes. Key reactions include:
These reactions are typically carried out under controlled conditions to optimize yield and purity.
Alogliptin exerts its pharmacological effects primarily through the inhibition of DPP-4 activity. By binding to the active site of DPP-4, it prevents the enzyme from degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to:
Alogliptin appears as a white to off-white crystalline powder. It has a melting point range between 147°C to 150°C, indicating good thermal stability under normal conditions.
The solubility profile shows that alogliptin is moderately soluble in water, which is beneficial for oral bioavailability. Its stability can be affected by pH levels; it is more stable in neutral to slightly alkaline conditions.
Studies have demonstrated that alogliptin has low protein binding (approximately 20%) and exhibits linear pharmacokinetics within therapeutic doses. Its half-life ranges from 12 hours in healthy individuals, allowing for once-daily dosing .
Alogliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its role as a DPP-4 inhibitor makes it an essential component in combination therapy regimens aimed at achieving better glycemic control when monotherapy is insufficient.
Research continues into its potential applications beyond diabetes management, including investigations into cardiovascular benefits associated with improved glycemic control and potential effects on weight management in diabetic patients . Additionally, ongoing studies are exploring novel analogues of alogliptin that may enhance its therapeutic profile or provide alternative mechanisms for diabetes treatment .
Alogliptin ((2R,3R,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrrolidine-3-amine) is a potent, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly degrades incretin hormones. DPP-4 cleaves N-terminal dipeptides from glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), inactivating them within 1–2.5 minutes post-release [6] [10]. Alogliptin binds to DPP-4's catalytic site with a mean IC50 of 6.9 nM, prolonging active incretin concentrations by 2- to 3-fold [1] [5]. This inhibition enhances glucose-dependent insulin secretion and suppresses glucagon release, reducing blood glucose excursions by 31–67% in preclinical models [5].
The pharmacodynamic profile reveals sustained enzyme inhibition: a single oral dose achieves >90% DPP-4 suppression within 15 minutes, with >80% inhibition maintained at 24 hours in primates [5]. Half-maximal inhibition (EC50) occurs at plasma concentrations of 10.0–16.5 nM across species [5]. Alogliptin's inhibition kinetics follow a competitive model, evidenced by increased Michaelis constant (Km) values for substrate cleavage without affecting maximal reaction velocity (Vmax) [6].
Table 1: Enzymatic Inhibition Parameters of Alogliptin
Parameter | Value | Experimental Context | Source |
---|---|---|---|
IC50 (human DPP-4) | 6.9 ± 0.8 nM | In vitro recombinant enzyme assay | [5] |
EC50 (plasma) | 10.0–16.5 nM | Zucker fa/fa rats | [5] |
% DPP-4 inhibition | >80% at 24h | Cynomolgus monkeys (10 mg/kg) | [5] |
GLP-1 AUC increase | 2- to 3-fold | Oral glucose tolerance test | [5] |
Alogliptin's high-affinity binding to DPP-4 is mediated by hydrophobic contacts, hydrogen bonding, and electrostatic complementarity within the enzyme's catalytic pocket. DPP-4 comprises an α/β-hydrolase domain and a β-propeller domain, with the catalytic triad (Ser630, His740, Asp708) positioned at their interface [9] [10]. Alogliptin's quinazolinone scaffold anchors in the S1 hydrophobic pocket (Val656, Tyr666, Tyr662), while its fluorophenyl group occupies the S2 extensive subsite [9].
Key interactions include:
Crystallographic studies show alogliptin induces conformational stability in DPP-4, reducing the enzyme's flexibility and preventing substrate access [3] [9]. The binding free energy (ΔG) is −9.8 kcal/mol, with hydrophobic contributions accounting for 70% of affinity [9].
Table 2: Key Protein-Ligand Interactions in Alogliptin-DPP-4 Complex
Residue | Interaction Type | Alogliptin Moiety | Binding Energy Contribution |
---|---|---|---|
Glu205/206 | Hydrogen bond | Primary amine | −3.2 kcal/mol |
Tyr662 | Hydrogen bond/π-stacking | Amine/fluorophenyl | −2.1 kcal/mol |
Tyr547 | Halogen bond | Fluorophenyl F-atom | −1.5 kcal/mol |
Val656 | Hydrophobic contact | Quinazolinone ring | −1.8 kcal/mol |
Arg125 | Electrostatic | Sulfonyl group | −1.2 kcal/mol |
Alogliptin functions as a pure competitive inhibitor without allosteric effects, as confirmed by kinetic analyses and structural studies. It competes directly with physiological substrates (e.g., GLP-1) for the catalytic site, increasing the apparent Km while Vmax remains unchanged [6] [10]. This contrasts with non-competitive inhibitors that reduce Vmax by binding outside the active site [10].
Evidence for competitive inhibition:
Unlike allosteric modulators, alogliptin does not stabilize inactive enzyme conformations or enhance endogenous regulator binding. Its inhibition is fully reversible upon removal, confirming occupancy-driven rather than conformational disruption mechanisms [6].
Table 3: Kinetic Comparison of Alogliptin with Other DPP-4 Inhibitors
Inhibitor | Mechanism | Ki (nM) | Effect on Km | Effect on Vmax |
---|---|---|---|---|
Alogliptin | Competitive | 0.7 | Increased | Unchanged |
Sitagliptin | Competitive | 1.1 | Increased | Unchanged |
Vildagliptin | Covalent inhibitor | 2.3 | Increased | Reduced |
Alogliptin exhibits exceptional selectivity (>14,000-fold) for DPP-4 over related serine proteases DPP-8 and DPP-9, minimizing off-target toxicity risks [3] [5]. This selectivity arises from steric and electrostatic differences in the catalytic pockets:
In vitro profiling demonstrates:
This specificity is pharmacologically critical, as DPP-8/DPP-9 inhibition associates with multiorgan toxicity in preclinical models, including thrombocytopenia and splenomegaly [5]. Alogliptin's selectivity profile remains unaltered in human hepatocytes and renal microsomes, confirming metabolic stability without off-target metabolite generation [3] [7].
Table 4: Selectivity Profile of Alogliptin Against DPP Enzyme Family
Enzyme | IC50 | Selectivity Ratio (vs. DPP-4) | Key Structural Determinants |
---|---|---|---|
DPP-4 | 6.9 nM | 1 | Tyr631 flexibility, shallow S1 pocket |
DPP-8 | >100 µM | >14,493 | Deep S1 pocket, Glu205 rigidity |
DPP-9 | >300 µM | >43,478 | Constricted S2 subsite, Glu203 steric clash |
FAP (Fibroblast Activation Protein) | >100 µM | >14,493 | Larger catalytic cavity, altered charge |
Prolyl endopeptidase | >100 µM | >14,493 | Inaccessible S2 subsite |
The structural basis for this selectivity is further illuminated by alogliptin's inability to form hydrogen bonds with DPP-8/DPP-9 catalytic residues (Ser710 in DPP-8 vs. Ser630 in DPP-4) due to spatial reorientation [9]. Molecular dynamics simulations show alogliptin binds DPP-4 with a residence time of 120 minutes, but dissociates from DPP-8/DPP-9 within 0.5 seconds, underscoring kinetic selectivity beyond static affinity measurements [3] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1